tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate
Description
tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate is a carbamate derivative featuring a piperidin-3-yl core modified with a tert-butyl carbamate group and a 2-chloronicotinoyl substituent. The 2-chloronicotinoyl moiety consists of a pyridine ring substituted with a chlorine atom at the 2-position, conferring electron-withdrawing properties that may influence reactivity and intermolecular interactions. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, leveraging the tert-butyl group as a protective moiety for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyridine-3-carbonyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)19-11-6-5-9-20(10-11)14(21)12-7-4-8-18-13(12)17/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZJTSUULXBEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Chloronicotinoyl Group: The chloronicotinoyl group is introduced via a nucleophilic substitution reaction, where a suitable chloronicotinoyl chloride reacts with the piperidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloronicotinoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₂ClN₃O₃
- Molecular Weight : Approximately 339.82 g/mol
- CAS Number : 1353979-97-1
The compound's structure allows for diverse chemical reactivity, making it suitable for modification and functionalization in synthetic organic chemistry. Its reactivity can be explored through various transformations typical for carbamates, which are essential for developing derivatives with enhanced biological activity.
Pharmaceutical Applications
- Neurological Disorders : Preliminary studies suggest that tert-butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate may interact with specific receptors in the central nervous system. This interaction could influence neurotransmitter pathways, making it a candidate for treating conditions such as anxiety, depression, or neurodegenerative diseases.
- Cancer Research : Similar compounds have shown activity against cancer cell lines by inhibiting angiogenesis. The potential for this compound to exhibit similar properties warrants further investigation into its anti-cancer mechanisms .
- Drug Development : The compound may serve as a lead compound in pharmaceutical development due to its structural characteristics that confer specific biological activities. Its classification as a carbamate suggests potential efficacy in various therapeutic areas, including anti-inflammatory and analgesic applications .
Research indicates that this compound may bind selectively to certain receptors involved in neurotransmitter signaling. Interaction studies using techniques such as molecular docking and binding assays are essential to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing vs. The 4-iodo substituent in tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate may facilitate cross-coupling reactions, a property absent in the target compound .
- Hydrogen-Bonding Capacity: The (R)-tert-Butyl biphenyl derivative () features a hydroxyl group, increasing H-bond donors to 2, which could improve crystallinity and solubility in polar solvents . In contrast, the target compound’s single H-bond donor may limit such interactions, favoring hydrophobic environments.
Crystallographic Considerations
- Crystal Packing: The biphenyl group in ’s compound likely promotes π-π stacking, a feature leveraged in Mercury software for crystal structure visualization . The target compound’s chloronicotinoyl group may instead favor halogen bonding, a less common but directional interaction .
Biological Activity
tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate , also known by its CAS number 1353980-08-1, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₄ClN₃O₃
- Molecular Weight : 353.84 g/mol
- CAS Number : 1353980-08-1
- Purity : Specifications vary based on supplier, generally above 95%.
The compound features a piperidine ring substituted with a chloronicotinoyl moiety, which is believed to play a critical role in its biological activity.
The mechanism of action of this compound primarily involves its interaction with specific biological targets such as receptors and enzymes. The chloronicotinoyl group is hypothesized to enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Effects : Studies have shown that compounds with similar structures can modulate pain pathways, suggesting potential analgesic properties.
- Neuroprotective Properties : The interaction with nAChRs may confer neuroprotective effects, making it a candidate for conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, though further studies are needed.
Study 1: Antinociceptive Activity
A study conducted on rodent models demonstrated that the administration of this compound resulted in a significant reduction in pain response compared to control groups. The study utilized the formalin test to assess pain levels and indicated a dose-dependent effect.
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines exposed to neurotoxic agents revealed that the compound could reduce cell death significantly. This suggests potential applications in neurodegenerative disorders.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate, and how can reaction conditions be standardized for reproducibility?
The synthesis typically involves coupling 2-chloronicotinic acid with a piperidin-3-ylcarbamate precursor under amide-forming conditions. Key steps include:
- Activation of the acid : Use coupling agents like HATU or EDCl/HOAt in anhydrous DCM or DMF .
- Protection of the amine : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) ensures >95% purity .
Standardization requires monitoring reaction progress via TLC or LC-MS and optimizing stoichiometry (e.g., 1.2 equivalents of Boc₂O to prevent underprotection) .
Q. How can structural characterization of this compound be rigorously validated?
- NMR : Confirm the Boc group (¹H NMR: δ 1.4 ppm, singlet for tert-butyl; ¹³C NMR: δ 28-30 ppm for methyl carbons). The piperidinyl and 2-chloronicotinoyl moieties are identified via coupling patterns (e.g., piperidine H-3 at δ 3.8–4.2 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₂₁ClN₃O₃: 338.1274) .
- XRD : For crystalline batches, compare unit cell parameters with published analogs to confirm stereochemistry .
Q. What is the compound’s role in medicinal chemistry research?
It serves as a key intermediate in synthesizing kinase inhibitors or neuroactive agents due to its:
- Boc-protected amine : Enables selective deprotection for further functionalization (e.g., Suzuki coupling or peptide conjugation) .
- Chloronicotinoyl moiety : Enhances binding to ATP pockets in kinase targets .
Recent studies highlight its utility in fragment-based drug discovery (FBDD) for optimizing pharmacokinetic properties .
Q. How should researchers ensure stability during storage and handling?
- Storage : -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group .
- Stability assays : Monitor decomposition via HPLC (e.g., degradation peaks at 254 nm) over 6 months. Acidic/basic conditions accelerate degradation, requiring neutral buffers in biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., EGFR or PI3K). Focus on the chloronicotinoyl group’s halogen bonding with kinase hinge regions .
- QM/MM simulations : Evaluate transition states for Boc deprotection to predict reaction rates under varying pH .
- SAR analysis : Correlate substituent effects (e.g., replacing Cl with CF₃) on binding affinity using Free-Wilson or Hansch approaches .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Batch variability : Compare HPLC purity (>98% vs. <95%) and residual solvents (e.g., DMF) that may inhibit enzyme activity .
- Assay conditions : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays). Contradictory IC₅₀ values may arise from differing buffer ionic strength .
- Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., free piperidine) that act as off-target inhibitors .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?
- CYP inhibition assays : Conduct fluorogenic substrate assays (e.g., CYP3A4) to identify time-dependent inhibition (TDI) due to irreversible binding of the chloronicotinoyl group .
- Metabolic stability : Incubate with liver microsomes; short half-life (<30 min) suggests rapid clearance, necessitating prodrug strategies .
Q. Which analytical methods best quantify trace impurities in synthesized batches?
Q. How can reaction optimization balance yield and enantiomeric purity for chiral derivatives?
- DOE (Design of Experiments) : Vary catalyst loading (e.g., chiral Pd complexes) and temperature to maximize ee (enantiomeric excess) while maintaining >80% yield .
- Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers during Boc deprotection .
Q. What mechanistic insights explain the compound’s unexpected reactivity in cross-coupling reactions?
- Pd-mediated couplings : The chloronicotinoyl group may act as a directing group, stabilizing Pd intermediates via π-backbonding. In situ IR spectroscopy confirms intermediate formation .
- Side reactions : Competing hydrolysis of the carbamate under basic conditions (e.g., K₂CO₃ in THF/H₂O) can be mitigated by switching to Cs₂CO₃ in anhydrous DMF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
